molecular formula C11H20N2S B14381601 5-Methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine CAS No. 89996-29-2

5-Methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine

Cat. No.: B14381601
CAS No.: 89996-29-2
M. Wt: 212.36 g/mol
InChI Key: FHUYHVLDIQYPJP-UHFFFAOYSA-N
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Description

5-Methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine is a chemical compound known for its unique structure and properties It belongs to the class of thiazine derivatives, which are characterized by a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine typically involves the reaction of appropriate amines with thiazine precursors under controlled conditions. The process may include steps such as alkylation, cyclization, and purification to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficiency and yield. The use of catalysts and specific solvents can enhance the reaction rate and selectivity, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The thiazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

5-Methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
  • 5-methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine

Uniqueness

This compound stands out due to its unique structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

89996-29-2

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

5-methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine

InChI

InChI=1S/C11H20N2S/c1-4-6-13(7-5-2)11-12-8-10(3)9-14-11/h8H,4-7,9H2,1-3H3

InChI Key

FHUYHVLDIQYPJP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=C(CS1)C

Origin of Product

United States

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